molecular formula C22H25N3O4 B12931106 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-(1H-imidazol-1-yl)phenyl)-, diethyl ester CAS No. 131230-89-2

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-(1H-imidazol-1-yl)phenyl)-, diethyl ester

Cat. No.: B12931106
CAS No.: 131230-89-2
M. Wt: 395.5 g/mol
InChI Key: CLJPJDINAQKALO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-(1H-imidazol-1-yl)phenyl)-, diethyl ester typically involves multi-step organic reactionsCommon reagents used in these reactions include pyridine derivatives, carboxylic acids, and imidazole.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, esterification, and purification through crystallization or chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-(1H-imidazol-1-yl)phenyl)-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., halides).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-(1H-imidazol-1-yl)phenyl)-, diethyl ester has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-(1H-imidazol-1-yl)phenyl)-, diethyl ester involves its interaction with specific molecular targets and pathways. The imidazole moiety may bind to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-(1H-imidazol-1-yl)phenyl)-, diethyl ester lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

131230-89-2

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

diethyl 4-(3-imidazol-1-ylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H25N3O4/c1-5-28-21(26)18-14(3)24-15(4)19(22(27)29-6-2)20(18)16-8-7-9-17(12-16)25-11-10-23-13-25/h7-13,20,24H,5-6H2,1-4H3

InChI Key

CLJPJDINAQKALO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)N3C=CN=C3)C(=O)OCC)C)C

Origin of Product

United States

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